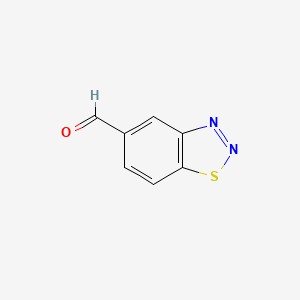

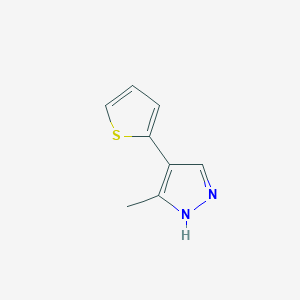

3-Methyl-4-(2-thienyl)-1H-pyrazole

Vue d'ensemble

Description

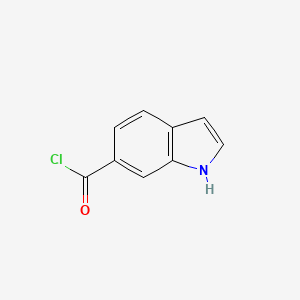

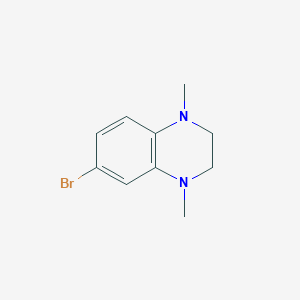

The compound 3-Methyl-4-(2-thienyl)-1H-pyrazole is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, fused 1H-pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines can be synthesized using fused 2(1H)-pyridinethiones as starting components . Another approach involves the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst to obtain 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . Additionally, a general approach for the synthesis of 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines involves cascade imination/intramolecular decarboxylative coupling . These methods highlight the versatility in synthesizing pyrazole derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones were established by X-ray diffraction . These studies provide detailed insights into the molecular conformations and crystal packing of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For instance, the synthesis of 2,4-dihydro-6H-thieno[3,4-c]pyrazol-6-ones involves an intramolecular cyclization of 4-sulfanylmethylpyrazole-3-carboxylic acids . The reactivity of these compounds allows for the formation of various functionalized pyrazole derivatives, which can be further utilized in different chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the compound 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide exhibits three-dimensional supramolecular self-assembly, stabilized by intermolecular hydrogen bonds . The thermal stability and decomposition of pyrazole derivatives can be studied using thermogravimetric analysis, as demonstrated for a similar compound . Additionally, the nonlinear optical properties of these compounds can be investigated based on their polarizability and hyperpolarizability values .

Applications De Recherche Scientifique

Synthesis and Biological Properties

Research has explored the synthesis of novel heterocyclic compounds incorporating the pyrazole ring, demonstrating diverse biological properties. For instance, enaminones with a pyrazolone ring have been synthesized, with some derivatives showing antibacterial and antitumor activities. These compounds include 4-[(4-chlorophenylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and its analogs, highlighting the potential of pyrazole derivatives in medicinal chemistry (Hamama et al., 2012).

Antimicrobial Evaluation

Another study focused on the synthesis of heterocyclic compounds based on the thieno[3,2-c]pyrazole derivative, which were evaluated for antimicrobial activities. The synthesis involved Gewald’s reaction, leading to compounds with moderate to high antimicrobial activity against various microorganisms, indicating the relevance of thieno[3,2-c]pyrazole derivatives in developing new antimicrobial agents (Aly, 2016).

Organometallic Chemistry

The field of organometallic chemistry has also seen the application of pyrazole derivatives, with the synthesis of C-organostannyl- and organosilyl-derivatives of 2-(thien-2-ylmethyl)thiophene and 1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazole. These compounds were characterized spectroscopically, adding to the diversity of applications of thienyl-pyrazole derivatives in chemical synthesis and material science (Hill et al., 2001).

Antimicrobial and Antitumor Activities

Further, pyrazolo(3',4':4,5)thieno(2,3-d)pyrimidin-8-ones have been synthesized and evaluated for antimicrobial activities. This research underlines the potential of pyrazole derivatives in contributing to new therapeutic agents with antimicrobial properties (Dodiya et al., 2008).

Chemical Synthesis Techniques

Innovative synthetic methods for pyrazole derivatives have been developed, including the synthesis of 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines. These methods involve cascade imination/intramolecular decarboxylative coupling, showcasing the versatility of pyrazole chemistry in creating complex molecular structures (Pandey et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various cellular targets, including enzymes and receptors .

Mode of Action

It’s known that many heterocyclic compounds interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby affecting cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Pharmacokinetics

The properties of similar compounds suggest that it may be well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

Similar compounds have been found to have various effects, including inhibition of cell proliferation, induction of apoptosis, and alteration of signal transduction pathways .

Propriétés

IUPAC Name |

5-methyl-4-thiophen-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-6-7(5-9-10-6)8-3-2-4-11-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKBIVWGYKYTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298352 | |

| Record name | 3-Methyl-4-(2-thienyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(2-thienyl)-1H-pyrazole | |

CAS RN |

1006491-93-5 | |

| Record name | 3-Methyl-4-(2-thienyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006491-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-(2-thienyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)